1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-
Description
1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- is a chiral spirocyclic compound featuring a central spiro[4.4]nonane core with two nitrogen atoms at positions 1 and 5. The (5S)-configuration and the (1S)-1-phenylethyl substituent confer stereochemical complexity, making it a candidate for asymmetric synthesis and pharmaceutical applications. The compound is synthesized via diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes, enabling precise control over diastereoisomer formation . Enantiomeric resolution using L- and D-di-p-toluoyltartaric acids has been reported for related spiro compounds, ensuring high enantiopurity in pharmaceutical contexts .
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(5S)-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15-/m0/s1 |
InChI Key |
UNNZMQCLCNEIDY-ZFWWWQNUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@]3(C2)CCCN3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis
One of the prominent methods for synthesizing this compound is through a Michael addition reaction involving cyclic azomethine ylides and nitroalkenes. This approach has been shown to yield high diastereoselectivity and enantioselectivity.
Catalytic Systems : The reaction employs N,O-ligand/Cu(OAc)2 and N,P-ligand/Cu(OAc)2 as catalysts, which facilitate the formation of the desired Michael adducts with excellent yields (up to >99% enantiomeric excess) and diastereomeric ratios (up to 99:1).
Reduction Step : Following the Michael addition, the resulting adducts can be reduced using sodium borohydride (NaBH4), leading to the formation of chiral diazaspiro derivatives.
Functionalization Strategies
Functionalization of precursors is another critical aspect of synthesizing this compound:
Cyclization Reactions : The cyclization of suitable precursors under controlled conditions is essential for constructing the spirocyclic framework. This often involves the reaction of amines with cyclic ketones or other electrophiles.
Oxidation and Reduction : Various oxidation and reduction reactions can be performed on the synthesized compound to introduce different functional groups or modify existing ones. For instance, oxidation using potassium permanganate or hydrogen peroxide can yield corresponding ketones or carboxylic acids. Reduction with lithium aluminum hydride or sodium borohydride can convert ketones into alcohols or amines.
Summary of Synthetic Routes
The following table summarizes key synthetic routes for preparing 1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-:
| Synthetic Method | Description | Yield/Selectivity |
|---|---|---|
| Michael Addition | Reaction of cyclic azomethine ylides with nitroalkenes | Up to >99% enantiomeric excess |
| NaBH4 Reduction | Reduces Michael adducts to form chiral diazaspiro derivatives | High yield |
| Cyclization | Formation of spirocyclic framework from amines and cyclic ketones | Variable depending on conditions |
| Oxidation | Conversion of alcohols to ketones/carboxylic acids using oxidizing agents | Depends on reagent used |
| Reduction | Converts ketones to alcohols/amines using reducing agents | High yield |
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted spirocyclic derivatives
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane
- Structure : Replaces the phenylethyl group with a pyridinyl moiety.
- Synthesis : Scalable synthesis via resolution with tartaric acids yields enantiopure (R)- and (S)-isomers .
- Applications : Forms stable salts (succinate, oxalate) for CNS disorders, leveraging the pyridinyl group’s hydrogen-bonding capacity .
1-Methyl-7-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane
- Structure : Incorporates a pyrimidinyl substituent and a methyl group.
- Properties : Molecular formula C₁₂H₁₈N₄ (MW 218.3), smaller than the phenylethyl variant (C₁₆H₂₃N₂, MW 243.4) .
- Applications: Potential as a building block for kinase inhibitors due to pyrimidinyl’s affinity for ATP-binding pockets .
Spirocyclic Derivatives with Altered Ring Systems
2,7-Diazaspiro[3.5]nonane Derivatives
- Structure: Smaller spiro[3.5]nonane core (vs. [4.4]nonane).
- Applications: Act as sigma receptor ligands with divergent functional profiles; e.g., compound 4b (spiro[3.5]) shows higher intrinsic activity than diazabicyclo[4.3.0]nonane analogues .
1,7-Dioxaspiro[4.4]nonane Derivatives
- Structure : Replaces nitrogen atoms with oxygen, altering electronic properties.
- Synthesis : Derived from spirodilactones via asymmetric oxidation and reduction .
- Applications : Used in chiral tetrahydrofuran synthesis, highlighting the impact of heteroatom substitution on reactivity .
Functionalized Spiro Compounds
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
1-Ethyl-1,7-diazaspiro[3.5]nonane
- Structure : Ethyl substituent on nitrogen; spiro[3.5] framework.
- Properties : SMILES CCN1CCC12CCNCC2; simpler alkyl groups enhance metabolic stability compared to aromatic substituents .
Data Tables
Table 1: Comparison of Key Structural Analogues
Biological Activity
1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)- is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities and applications in drug design. This compound features a distinctive spirocyclic structure that incorporates two nitrogen atoms within a nonane framework, which may influence its interactions with various biological targets.
- Molecular Formula : C15H22N2
- Molecular Weight : 230.35 g/mol
- CAS Number : 951167-20-7
- Density : 1.14 g/cm³
- Boiling Point : 427.4°C at 760 mmHg
- Flash Point : 212.3°C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique spirocyclic structure allows it to effectively fit into active sites or binding pockets, modulating their function and activity. Research indicates that it may act as an enzyme inhibitor and receptor modulator, influencing various biological pathways.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the phenylethyl substituent may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anticancer Properties
Research indicates that 1,7-Diazaspiro[4.4]nonane derivatives may possess anticancer properties. In particular, compounds with similar structures have been identified as inhibitors of the KRAS G12C mutation, a known driver of oncogenic alterations in human cancers . These compounds have shown promising results in preclinical models, demonstrating dose-dependent antitumor effects.
Study on KRAS G12C Inhibition
A recent study evaluated a series of diazaspiro compounds as covalent inhibitors against KRAS G12C mutations. The findings revealed that these compounds could effectively bind to the switch-II pocket of the KRAS protein, leading to significant inhibition of tumor growth in xenograft models . This highlights the potential of 1,7-Diazaspiro[4.4]nonane derivatives in targeted cancer therapies.
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial activity of spirocyclic compounds similar to 1,7-Diazaspiro[4.4]nonane. The results indicated significant antibacterial activity against various strains, suggesting a viable path for developing new antimicrobial agents based on this structural framework.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonan-6-one | Similar spirocyclic structure | Hydrochloride salt form enhances solubility |
| 1,7-Diazaspiro[4.4]nonan-2-one | Contains tfa salt which alters solubility | Different functional group affects reactivity |
Q & A
Advanced Research Question
-
Binding Assays : Radioligand competition assays (e.g., using [³H]-(+)-pentazocine for S1R and [³H]-DTG for S2R) determine Ki values (nM range). For example:
Compound Ki S1R (nM) Ki S2R (nM) 4b 2.7 27 5b 13 102 -
Functional Profiling :
- Phenytoin assay to confirm S1R antagonism/agonism.
- Mechanical hypersensitivity models (e.g., chronic constriction injury in mice) assess antiallodynic effects. Doses of 20 mg/kg achieve full reversal of allodynia, comparable to BD-1063 (prototypical S1R antagonist) .
How do structural variations in the 1,7-diazaspiro[4.4]nonane scaffold affect functional selectivity at sigma receptors?
Advanced Research Question
- Agonist vs. Antagonist Profiles :
- Compound 4b (2,7-diazaspiro[3.5]nonane core) acts as an S1R agonist in vivo, reversing BD-1063’s antiallodynic effects.
- Compound 5b (same core) shows S1R antagonism , validated by PRE-084 (S1R agonist) reversal assays .
- Key Structural Determinants :
What methodologies are used to assess osteoclast inhibition without impairing osteoblast function?
Advanced Research Question
- In Vitro Models :
- In Vivo Models :
How can computational modeling guide the design of spiro derivatives for target-specific applications?
Basic Research Question
- Molecular Docking :
- ADMET Predictions :
- SwissADME evaluates logP, BBB permeability, and CYP450 interactions.
Advanced Application : Virtual screening of spiro derivatives against S1R crystal structures (PDB: 5HK1) identifies candidates with improved selectivity .
What analytical techniques are critical for characterizing spiro compound purity and stereochemistry?
Basic Research Question
- NMR Spectroscopy :
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB) .
Advanced Quality Control : LC-MS with HRMS (ESI+) ensures molecular integrity (e.g., m/z 216.32 for C14H20N2 derivatives) .
Why do some spiro derivatives show divergent functional outcomes despite structural similarity?
Advanced Research Question
- Case Study : Compounds 4b (agonist) and 5b (antagonist) share the 2,7-diazaspiro[3.5]nonane core but differ in substituents.
- 4b ’s N-alkyl chain stabilizes an active S1R conformation (agonist).
- 5b ’s aryl sulfonamide group sterically hinders agonist-induced conformational changes .
- Solution : Free-energy perturbation (FEP) calculations quantify substituent effects on binding thermodynamics.
How can metabolic stability of spiro derivatives be optimized for in vivo studies?
Advanced Research Question
- Microsomal Assays : Human liver microsomes (HLM) identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
- Strategies :
What are the limitations of current spiro-based ligands, and how can they be addressed?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
